molecular formula C20H15ClO3 B2612423 6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690215-06-6

6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2612423
CAS No.: 690215-06-6
M. Wt: 338.79
InChI Key: NRINSZCALQRUBJ-VQHVLOKHSA-N
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Description

6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic small molecule featuring a coumarin core, a scaffold of high significance in medicinal chemistry. Heterocyclic compounds like coumarins are fundamental in anticancer research, as over 85% of FDA-approved drug molecules incorporate heterocyclic structures . This particular compound is structurally engineered as a potential kinase inhibitor, with the prop-2-enoyl (chalcone) side chain designed to interact with the ATP-binding pocket of various kinase targets. Its core research value is in the investigation of signaling pathways critical in oncology, such as the MAPK and PI3K pathways . Researchers utilize this compound to study its effects on abnormal cell growth and proliferation, providing insights for the development of novel targeted therapies. It is supplied strictly for laboratory research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-3-[(E)-3-(4-ethylphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c1-2-13-3-5-14(6-4-13)7-9-18(22)17-12-15-11-16(21)8-10-19(15)24-20(17)23/h3-12H,2H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRINSZCALQRUBJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethylbenzaldehyde and 6-chloro-2H-chromen-2-one.

    Aldol Condensation: The key step involves an aldol condensation reaction between 4-ethylbenzaldehyde and 6-chloro-2H-chromen-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the enone intermediate.

    Cyclization: The enone intermediate undergoes cyclization under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enone moiety to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

Chalcone-based coumarins, including the target compound, exhibit structure-activity relationships (SAR) influenced by substituent electronegativity, position, and steric effects. Key comparisons include:

Table 1: Comparison of Substituent Effects on Inhibitory Activity (IC₅₀)
Compound Name / ID Ring A Substituents Ring B Substituents IC₅₀ (μM) SAR Insights
Cardamonin (Cluster 5) o,p-OH; m-none None 4.35 High activity due to hydroxyls
2j (Cluster 6) o-OH; m-I; p-Br p-F 4.70 Halogens enhance potency
2h (Cluster 6) o-OH; m-I; p-Cl p-OCH₃ 13.82 Methoxy reduces activity
6-Chloro-3-[(2E)-3-(4-ethylphenyl)... p-Cl; m-none 4-ethylphenyl N/A Ethyl (EDG) may lower potency
2p (Cluster 6) o-OH; m-I; p-OCH₃ p-OCH₃ 70.79 Dual methoxy groups weaken SAR

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Br, F) at para positions enhance activity by stabilizing the α,β-unsaturated ketone via resonance . The target compound’s 4-ethylphenyl group (electron-donating, EDG) lacks this effect, suggesting lower potency compared to halogenated analogs.
  • Hydroxyl vs. Alkyl Groups : Cardamonin’s hydroxyl groups (Ring A) facilitate hydrogen bonding with biological targets, contributing to its low IC₅₀ of 4.35 μM. In contrast, the target compound’s chloro and ethyl groups prioritize lipophilicity over polar interactions .
  • Steric Effects : Bulkier substituents (e.g., methoxy in 2h and 2p) reduce activity due to steric hindrance. The ethyl group in the target compound may similarly limit target binding .

Structural Analogues in Chromen-2-one Family

Halogenated Derivatives
  • 6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS 135065-47-3): Features chloro, hydroxy, and methyl groups.
  • 6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one (CAS 92796-40-2): Bromine at position 6 and phenyl at position 3. Bromine’s higher electronegativity may improve binding affinity compared to chlorine .
Thiophene-Substituted Analog
  • 6-Chloro-3-hydroxy-2-(2-thienyl)-4H-chromen-4-one (CAS 39730-56-8): Replaces the ethylphenyl group with a thienyl ring. Thiophene’s aromaticity and sulfur atom could alter electronic properties and π-π stacking interactions .
Methoxy and Sulfonyl Derivatives

Crystallographic and Supramolecular Comparisons

  • Hydrogen Bonding : Compounds like (E)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(3,4,5-trimethoxy-phenyl)prop-2-en-1-one () form robust hydrogen-bonded networks, improving crystallinity. The target compound’s lack of hydroxy groups may result in weaker intermolecular interactions .
  • C–H···π Interactions: Derivatives such as (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one () utilize aromatic stacking for stability, a feature less prominent in the ethyl-substituted target compound .

Biological Activity

6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one, a synthetic organic compound belonging to the chromenone class, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C19H17ClO3
Molecular Weight : 324.8 g/mol
IUPAC Name : this compound

The compound features a chromenone backbone with a chloro substituent and an ethylphenyl group, contributing to its unique chemical properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as inflammation and oxidative stress.
  • Receptor Modulation : It can interact with receptors that regulate cell proliferation and apoptosis, potentially leading to anticancer effects.

Antimicrobial Activity

Research has shown that chromenone derivatives exhibit significant antimicrobial properties. For instance, structural analogs have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 15.625 μM, indicating potent activity against Staphylococcus aureus and Enterococcus species .

Anticancer Potential

Studies have indicated that compounds related to this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research indicates that chromenones can scavenge free radicals, thereby protecting cells from damage .

Synthesis and Biological Evaluation

A study focused on synthesizing various chromenone derivatives, including this compound, evaluated their biological activities in vitro. The results highlighted the importance of substituents on the phenyl ring in enhancing biological efficacy .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityMIC (μM)Notes
6-ChlorochromoneAntimicrobial15.625 - 62.5Effective against Gram-positive bacteria
6-ChlorochromanoneAnticancerVariesInduces apoptosis in cancer cells
6-Chloro-3-(phenylprop-2-enoyl)chromenoneAntioxidantNot specifiedScavenges free radicals

This table illustrates the varied biological activities associated with structurally similar compounds, emphasizing the unique properties of the target compound.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one?

A: The compound can be synthesized via Claisen-Schmidt condensation, a common approach for α,β-unsaturated ketones. Key steps include:

  • Step 1: React 6-chloro-4-hydroxycoumarin with 4-ethylacetophenone under basic conditions (e.g., NaOH/ethanol) to form the chalcone backbone .
  • Step 2: Optimize reaction temperature (60–80°C) and stoichiometry to favor the (E)-isomer. Confirm stereochemistry via 1H NMR^1 \text{H NMR} coupling constants (Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz}) .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) and characterize using elemental analysis and melting point determination .

Q. Q2. Which spectroscopic techniques are critical for structural validation?

A: A multi-technique approach is essential:

  • 1H NMR^1 \text{H NMR} and 13C NMR^{13}\text{C NMR}: Identify substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm, carbonyl carbons at δ 160–190 ppm) .
  • IR Spectroscopy: Confirm carbonyl stretches (νC=O16501750cm1\nu_{\text{C=O}} \approx 1650–1750 \, \text{cm}^{-1}) and C-Cl bonds (νC-Cl550800cm1\nu_{\text{C-Cl}} \approx 550–800 \, \text{cm}^{-1}) .
  • UV/Vis: Detect π→π* transitions in the coumarin core (λ_max ≈ 250–350 nm) .

Q. Q3. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?

A: SC-XRD provides definitive bond lengths, angles, and packing motifs:

  • Crystallization: Use slow evaporation (e.g., ethanol/dichloromethane) to grow high-quality crystals .
  • Refinement: Employ SHELXL for structure solution and ORTEP-3 for thermal ellipsoid visualization .
  • Validation: Cross-check with CCDC databases (e.g., CCDC 1988019 for analogous structures) .

Advanced Research Questions

Q. Q4. How can density functional theory (DFT) complement experimental data for this compound?

A: DFT calculations (e.g., B3LYP/6-31G**) are used to:

  • Validate geometry: Compare computed vs. experimental bond lengths/angles (e.g., C=O bond ≈ 1.22 Å) .
  • Electronic properties: Predict HOMO-LUMO gaps to correlate with UV/Vis spectra .
  • Reactivity: Simulate electrophilic sites for functionalization (e.g., Michael addition at the α,β-unsaturated ketone) .

Q. Q5. What strategies address contradictions in crystallographic data refinement?

A: Common issues and solutions include:

  • Disordered solvent molecules: Use SQUEEZE in PLATON to model electron density .
  • Thermal motion: Apply anisotropic refinement for non-H atoms and constrain C-H bonds with riding models .
  • Twinning: Test for twinning operators (e.g., ROTAX in SHELXL) and refine using HKLF5 .

Q. Q6. How can molecular docking predict biological interactions of this compound?

A: Example workflow for riboswitch inhibition studies (as in ):

  • Target selection: Retrieve the riboswitch structure (e.g., PDB ID 2YDB).
  • Ligand preparation: Optimize the compound’s geometry with Gaussian09 and assign charges via AM1-BCC.
  • Docking: Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with conserved nucleotides (e.g., G40, U42) .

Q. Q7. What role do hydrogen-bonding motifs play in crystal packing?

A: Graph set analysis (e.g., Etter’s rules) reveals intermolecular interactions:

  • Primary motifs: Identify R22_2^2(8) dimers via O-H⋯O bonds between coumarin carbonyl groups .
  • Secondary motifs: Analyze C-H⋯π interactions between ethylphenyl and chromenone rings .
  • Impact on properties: Correlate packing density with thermal stability (TGA/DSC data) .

Methodological Resources

Technique Key Software/Tools Application Example Reference
X-ray refinementSHELXL, OLEX2Resolve disorder in 4-ethylphenyl substituent
DFT calculationsGaussian09, ORCAOptimize ground-state geometry
DockingAutoDock Vina, MOEPredict riboswitch binding affinity
Spectroscopic analysisMestReNova, ACD/LabsAssign 13C^{13}\text{C} shifts

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